5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide
Description
The compound 5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide features a quinazolinone core substituted with a 4-bromophenylamino-oxoethyl group at position 1 and a phenethylpentanamide chain at position 2. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties . The 4-bromophenyl moiety may enhance binding affinity via halogen interactions, while the phenethylpentanamide chain could influence solubility and bioavailability.
Properties
CAS No. |
866014-76-8 |
|---|---|
Molecular Formula |
C29H29BrN4O4 |
Molecular Weight |
577.479 |
IUPAC Name |
5-[1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C29H29BrN4O4/c30-22-13-15-23(16-14-22)32-27(36)20-34-25-11-5-4-10-24(25)28(37)33(29(34)38)19-7-6-12-26(35)31-18-17-21-8-2-1-3-9-21/h1-5,8-11,13-16H,6-7,12,17-20H2,(H,31,35)(H,32,36) |
InChI Key |
LSXWRVQJJYAMIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a quinazoline core substituted with a 4-bromophenyl moiety and a N-phenethyl pentanamide group. The synthesis typically involves multi-step reactions including cyclization and functional group modifications to achieve the desired pharmacophore.
Anticancer Activity
Recent studies have evaluated the anticancer properties of quinazoline derivatives, including the target compound. For instance, a related study demonstrated that quinazoline-pyrimidine hybrids exhibited significant antiproliferative effects against various cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) with IC50 values ranging from 2.3 to 176.5 μM .
The mechanism of action often involves the induction of apoptosis and cell cycle arrest. In particular, compounds similar to our target have shown to induce apoptosis in A549 cells in a dose-dependent manner, suggesting that structural modifications can enhance biological activity .
Antimicrobial Activity
Quinazolines have also been investigated for their antimicrobial properties. A study focusing on related compounds indicated moderate antimicrobial effects against various pathogens including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like bromine on the phenyl ring is believed to enhance the interaction with bacterial targets.
Case Studies
- Antiproliferative Effects : A study involving a series of quinazoline derivatives highlighted that structural modifications significantly influenced their anticancer efficacy. The most potent compound exhibited an IC50 value of 5.9 μM against A549 cells, indicating that similar substitutions could lead to enhanced activity for our target compound .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that substituents on the quinazoline ring can dramatically affect biological outcomes. For instance, the introduction of halogens has been associated with increased potency against cancer cells .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinazoline core , a bromophenyl group , and a phenethylpentanamide moiety . Its synthesis typically involves several key steps:
- Formation of the Quinazoline Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Bromophenyl Group : Coupling of a bromophenylamine with the quinazoline intermediate, often using palladium-catalyzed cross-coupling reactions.
- Attachment of the Phenethylpentanamide Moiety : Amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and functionalize derivatives for various applications.
Biology
Research has indicated that this compound interacts with biological macromolecules, potentially affecting enzyme activity and cellular processes. Its structural components may facilitate binding to specific enzymes or receptors.
Medicine
The compound is being investigated for its potential as a therapeutic agent, particularly in cancer research. Preliminary studies suggest that it can inhibit certain enzymes involved in tumor growth, making it a candidate for further development as an anti-cancer drug.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of quinazoline compounds exhibit significant inhibition of specific cancer-related enzymes. The presence of the bromophenyl group was crucial for enhancing inhibitory activity against these targets.
- Biological Activity Assessment : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential use in targeted cancer therapies.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and key biological targets, reinforcing its potential as a lead compound in drug discovery efforts.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinazolinone-Based Analogs
N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]pentanamide ()
- Core Structure: Quinazolinone with a pentanamide side chain.
- Key Differences: R1: 3-Nitrobenzyl (electron-withdrawing) vs. 4-bromophenylamino (electron-donating) in the target compound. R2: 4-Chlorophenethyl vs. phenethyl in the target.
- Implications: The nitro group may reduce metabolic stability compared to the bromophenylamino group.
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide ()
- Core Structure: 6-Bromoquinazolinone with a butanamide chain.
- Key Differences: Bromo Position: 6-bromo (meta) vs. 4-bromo (para) in the target’s phenyl group. Substituent: 2-Methoxybenzyl (polar) vs. phenethyl (non-polar).
- Implications : Methoxy groups enhance solubility but may reduce membrane permeability. The para-bromo in the target compound could enable stronger halogen bonding in hydrophobic pockets .
Bromophenyl-Containing Analogs
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide ()
- Core Structure : Triazole with a bromophenylacetamide chain.
- Key Differences: Triazole vs. quinazolinone core. Sulfanyl group increases polarity.
- Implications : The triazole core may confer different binding modes (e.g., metal coordination). The sulfanyl group could improve water solubility but reduce blood-brain barrier penetration compared to the target’s phenethyl chain .
2-[(4-Bromophenyl)amino]-N-(2-cyanoethyl)acetamide ()
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Bromine’s polarizability in the target compound may enhance binding to hydrophobic enzyme pockets compared to chlorine or nitro groups .
- Substituent Position : Para-substituted bromophenyl (target) vs. meta-substituted () could influence steric interactions in target binding.
- Bioactivity Gaps: While highlights cytotoxicity assays in Daphnia magna for oxazole analogs, similar data for quinazolinones is lacking, necessitating further studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
